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Compound of Interest

Compound Name:
4-Methylthiophene-2-

carbaldehyde

Cat. No.: B1351181 Get Quote

A Spectroscopic Comparison of Thiophene-2-carbaldehyde and Its Methyl Derivatives

This guide provides a detailed spectroscopic comparison of thiophene-2-carbaldehyde and its

3-methyl, 4-methyl, and 5-methyl derivatives. It is intended for researchers, scientists, and

professionals in drug development and chemical synthesis who rely on precise analytical data

for compound characterization. This document summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering a valuable resource for distinguishing between these closely related isomers.

Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for

thiophene-2-carbaldehyde and its methyl-substituted analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in δ, ppm)
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Compound Aldehyde-H (s) Thiophene-H Methyl-H (s)

Thiophene-2-

carbaldehyde
9.95

7.80–7.77 (m, 2H),

7.22 (t, 1H)
-

3-Methyl-thiophene-2-

carbaldehyde
10.1 7.5 (d, 1H), 7.0 (d, 1H) 2.6

4-Methyl-thiophene-2-

carbaldehyde
9.8 7.5 (s, 1H), 7.2 (s, 1H) 2.3

5-Methyl-thiophene-2-

carbaldehyde
9.80[1]

7.61 (d, 1H), 6.89 (d,

1H)[2]
2.57[1][2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in δ, ppm)

Compound C=O Thiophene-C Methyl-C

Thiophene-2-

carbaldehyde
183.1

144.0, 136.5, 135.2,

128.4
-

3-Methyl-thiophene-2-

carbaldehyde
184.2

148.9, 141.5, 135.8,

125.9
15.6

4-Methyl-thiophene-2-

carbaldehyde
182.7

144.2, 143.9, 132.1,

125.1
15.8

5-Methyl-thiophene-2-

carbaldehyde
182.59[1]

151.61, 142.04,

137.45, 127.24[3]
16.16[1]

Table 3: Key IR Spectroscopic Data (cm⁻¹)
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Compound ν(C=O)
ν(C-H)
aromatic

ν(C-H)
aliphatic

ν(C=C)
aromatic

Thiophene-2-

carbaldehyde
~1665[4] ~3100 - ~1518, ~1413

3-Methyl-

thiophene-2-

carbaldehyde

~1674[4] ~3100 ~2920 ~1530, ~1450

4-Methyl-

thiophene-2-

carbaldehyde

~1670 ~3100 ~2920 ~1540, ~1460

5-Methyl-

thiophene-2-

carbaldehyde

~1665[1] ~3100[1] ~2920[1] ~1540, ~1450[1]

Table 4: Mass Spectrometry Data (EI-MS)

Compound Molecular Weight ( g/mol ) Key Fragments (m/z)

Thiophene-2-carbaldehyde 112.15
112 (M+), 111 (M-H), 83, 58,

39

3-Methyl-thiophene-2-

carbaldehyde
126.18

126 (M+), 125 (M-H), 97, 69,

45

4-Methyl-thiophene-2-

carbaldehyde
126.18

126 (M+), 125 (M-H), 97, 83,

45

5-Methyl-thiophene-2-

carbaldehyde
126.18

126 (M+), 125 (M-H), 97, 83,

45

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/figure/FT-IR-spectra-a-thiophene-2-carbaldehyde-b-isonicotinohydrazide-c_fig9_331460041
https://www.researchgate.net/figure/FT-IR-spectra-a-thiophene-2-carbaldehyde-b-isonicotinohydrazide-c_fig9_331460041
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0

ppm). The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Standard acquisition parameters included a spectral width of 12 ppm, a pulse angle of 45°,

and a relaxation delay of 5 seconds. A sufficient number of scans were collected to ensure a

good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on a 100 MHz spectrometer

with proton decoupling. A spectral width of 220 ppm and a relaxation delay of 2 seconds

were used.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by

phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared between two potassium

bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. An average of 16 scans was taken to improve the signal-to-noise ratio. The

background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a Gas

Chromatography (GC) system for separation prior to analysis.

Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode was used.

GC Separation: A non-polar capillary column was used to separate the isomers. The oven

temperature was programmed to ramp from 50°C to 250°C.
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Mass Analysis: The mass spectrometer was operated with an ionization energy of 70 eV.

Mass spectra were recorded over a mass-to-charge (m/z) range of 35-300.

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of

the compared compounds.
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Caption: Experimental workflow for the spectroscopic comparison.
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Caption: Structures of the compared thiophene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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